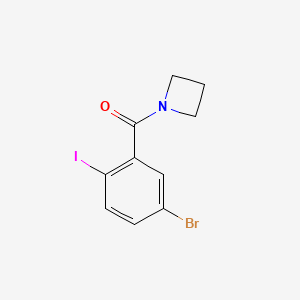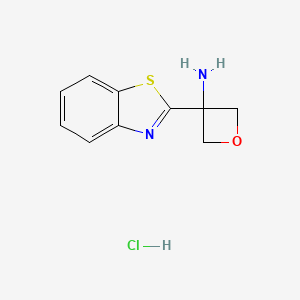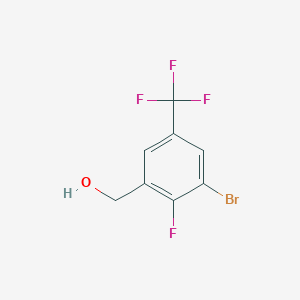
3-ブロモ-2-フルオロ-5-(トリフルオロメチル)ベンジルアルコール
概要
説明
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H5BrF4O It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol structure
科学的研究の応用
Chemistry
In organic chemistry, 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and biomedical research.
Medicine
In medicinal chemistry, 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol is explored for its potential as a pharmacophore. Its structural features allow for the design of molecules that can interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
Industrially, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
作用機序
Mode of Action
It is known that benzylic compounds can undergo reactions at the benzylic position, which may involve free radical reactions
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol, factors such as temperature and pH could potentially affect its stability and activity .
生化学分析
Biochemical Properties
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules through hydrogen bonding and hydrophobic interactions. For instance, it can act as a substrate or inhibitor for certain enzymes, thereby modulating their activity. The specific nature of these interactions depends on the enzyme’s active site and the compound’s functional groups .
Cellular Effects
The effects of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it may modulate the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can induce conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can induce toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol is crucial for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoro-5-(trifluoromethyl)benzyl alcohol. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Another synthetic route involves the use of 3-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde as a starting material. This compound undergoes reduction using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired benzyl alcohol.
Industrial Production Methods
On an industrial scale, the production of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and bromination reactions are optimized for large-scale synthesis, ensuring high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde or 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-2-fluoro-5-(trifluoromethyl)toluene.
Substitution: 3-Azido-2-fluoro-5-(trifluoromethyl)benzyl alcohol.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzyl alcohol
- 3-Fluoro-2-bromo-5-(trifluoromethyl)benzyl alcohol
- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
Uniqueness
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol is unique due to the specific arrangement of its substituents. The combination of bromine, fluorine, and trifluoromethyl groups imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
IUPAC Name |
[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVAVELEYDTMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




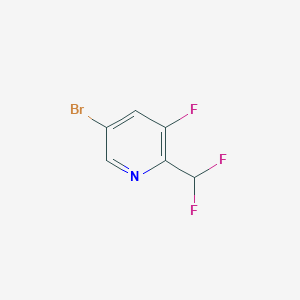
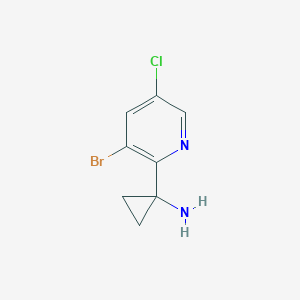
![(4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383885.png)
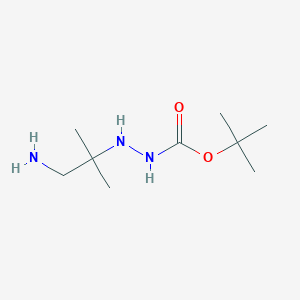

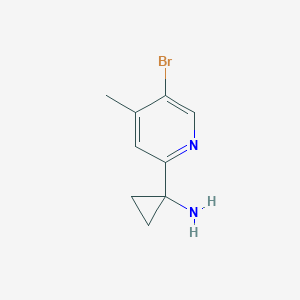
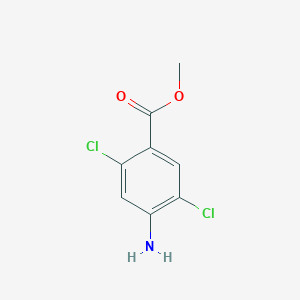
![1-[(4-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B1383893.png)
